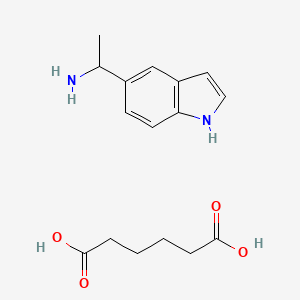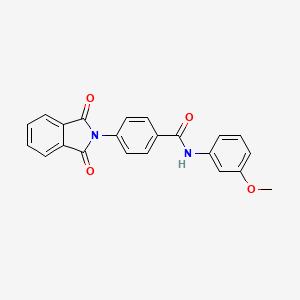![molecular formula C12H11F3N2O3S2 B2437081 2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole CAS No. 1421525-38-3](/img/structure/B2437081.png)
2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzo[d]thiazole core, which is a heterocyclic compound containing both sulfur and nitrogen atoms, and is substituted with a trifluoromethyl group and a methylsulfonyl-azetidinyl-oxy moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzo[d]thiazole core, followed by the introduction of the trifluoromethyl group through electrophilic or nucleophilic trifluoromethylation reactions. The azetidinyl-oxy moiety can be introduced via nucleophilic substitution reactions, where an azetidinyl-oxy group is attached to the benzo[d]thiazole core under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The reaction conditions are carefully controlled to minimize by-products and ensure the desired product’s consistency.
化学反応の分析
Types of Reactions
2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and possible therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The azetidinyl-oxy moiety may also play a role in stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
2-(Methylsulfonyl)benzo[d]thiazole: Lacks the azetidinyl-oxy and trifluoromethyl groups, resulting in different chemical properties and reactivity.
4-(Trifluoromethyl)benzo[d]thiazole: Does not contain the methylsulfonyl-azetidinyl-oxy moiety, leading to variations in biological activity and applications.
Uniqueness
2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole is unique due to its combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
2-(1-methylsulfonylazetidin-3-yl)oxy-4-(trifluoromethyl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O3S2/c1-22(18,19)17-5-7(6-17)20-11-16-10-8(12(13,14)15)3-2-4-9(10)21-11/h2-4,7H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUKVIBCLHQOFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)OC2=NC3=C(C=CC=C3S2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide](/img/structure/B2437008.png)
![6-Fluoro-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2437009.png)

![2,4-dichloro-N-[1-(5-methyl-1H-1,3-benzimidazol-2-yl)ethyl]benzenecarboxamide](/img/structure/B2437013.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2437014.png)
![5-methyl-13-nitro-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B2437015.png)
![2-[3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide](/img/structure/B2437016.png)
![methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B2437018.png)

![(1R,5S)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2437021.png)
